Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
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Overview
Description
Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate, also known as Fondaparinux sodium, is a synthetic anticoagulant. It is a pentasaccharide that selectively inhibits factor Xa, an essential component in the coagulation cascade. This compound is primarily used to prevent and treat deep vein thrombosis and pulmonary embolism .
Preparation Methods
The synthesis of Fondaparinux sodium involves several steps:
Coupling Reaction: The process begins with the coupling of monosaccharide E-3 and tetrasaccharide DCBA-2 in the presence of an organic solvent and a catalyst to form pentasaccharide EDCBA-1.
Hydrolysis: Pentasaccharide EDCBA-1 is then hydrolyzed in the presence of an organic solvent and an inorganic base, such as sodium hydroxide or potassium hydroxide, to yield pentasaccharide EDCBA-2.
Chemical Reactions Analysis
Fondaparinux sodium undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are not common in its typical applications.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its sulfonate groups.
Common Reagents and Conditions: Typical reagents include sulfur trioxide for sulfation and organic solvents like dichloromethane, methanol, ethanol, and tetrahydrofuran.
Scientific Research Applications
Fondaparinux sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of factor Xa and the coagulation cascade.
Biology: Researchers use it to investigate the mechanisms of blood coagulation and the role of factor Xa in various biological processes.
Medicine: Fondaparinux sodium is extensively studied for its therapeutic potential in preventing and treating thromboembolic disorders.
Industry: It is used in the pharmaceutical industry for the production of anticoagulant medications.
Mechanism of Action
Fondaparinux sodium exerts its effects by selectively inhibiting factor Xa. It binds to antithrombin III, enhancing its ability to neutralize factor Xa by approximately 300 times. This inhibition disrupts the coagulation cascade, preventing the formation of thrombin and subsequent blood clot formation. Fondaparinux sodium does not directly affect thrombin or platelets .
Comparison with Similar Compounds
Fondaparinux sodium is unique compared to other anticoagulants due to its synthetic nature and specific inhibition of factor Xa. Similar compounds include:
Heparin: A naturally occurring anticoagulant that also inhibits factor Xa but has a broader range of targets.
Low Molecular Weight Heparin (LMWH): A derivative of heparin with more predictable pharmacokinetics and a lower risk of heparin-induced thrombocytopenia.
Rivaroxaban and Apixaban: Oral anticoagulants that also inhibit factor Xa but differ in their administration and pharmacokinetic profiles.
Fondaparinux sodium stands out due to its high specificity for factor Xa and its synthetic origin, making it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C6H10NNa3O14S3 |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H13NO14S3.3Na/c8-4-2(1-19-23(13,14)15)20-6(9)3(7-22(10,11)12)5(4)21-24(16,17)18;;;/h2-9H,1H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
PCRDKLPBWDHGMF-UHFFFAOYSA-K |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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